

Thermodynamic Properties of Gaseous Trifluoroacetonitrile (CF₃CN): An In-depth Technical Guide

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Compound of Interest

Compound Name: Trifluoroacetonitrile

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This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **trifluoroacetonitrile** (CF₃CN). **Trifluoroacetonitrile** is a key building block in the synthesis of various fluorinated organic compounds, making a thorough understanding of its thermodynamic stability and behavior crucial for process design, safety analysis, and computational modeling in pharmaceutical and materials science research. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates fundamental thermodynamic relationships and experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of gaseous CF₃CN have been determined through a combination of experimental measurements and computational chemistry. The following tables summarize the most critical data available from well-established sources.

Table 1: Standard Molar Enthalpy of Formation, Entropy, and Heat Capacity

Thermodynamic Property	Value	Units	Reference
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$, 298.15 K)	-495.39 ± 2.90	kJ/mol	JANAF Thermochemical Tables[1]
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$, 298.15 K)	-118.7 ± 0.15	kcal/mol	Walker, Sinke, et al. (1970)[2]
Standard Molar Entropy (S°_{gas} , 1 bar, 298.15 K)	298.53	J/(mol·K)	JANAF Thermochemical Tables[1]
Molar Heat Capacity (C_p , 298.15 K)	78.23	J/(mol·K)	NIST Chemistry Webbook[1]
Integrated Heat Capacity (0 K to 298.15 K)	15.90	kJ/mol	JANAF Thermochemical Tables[1]

Table 2: Shomate Equation Parameters for Ideal Gas Heat Capacity

The ideal gas heat capacity (C_p) of CF₃CN as a function of temperature can be calculated using the Shomate equation:

$$C_p^\circ = A + Bt + Ct^2 + D \cdot t^3 + E/t^2$$

where:

- C_p° = heat capacity (J/mol·K)
- t = temperature (K) / 1000

The coefficients A, B, C, D, and E are valid over specific temperature ranges as provided by the NIST Chemistry Webbook[2].

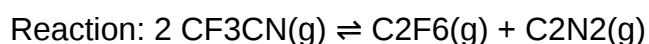
Coefficient	Value (298 K to 1100 K)	Value (1100 K to 6000 K)
A	43.25419	128.8228
B	176.8711	2.308778
C	-142.3330	-0.461357
D	42.52450	0.031661
E	-0.553861	-11.15228

Experimental Protocols for Enthalpy of Formation Determination

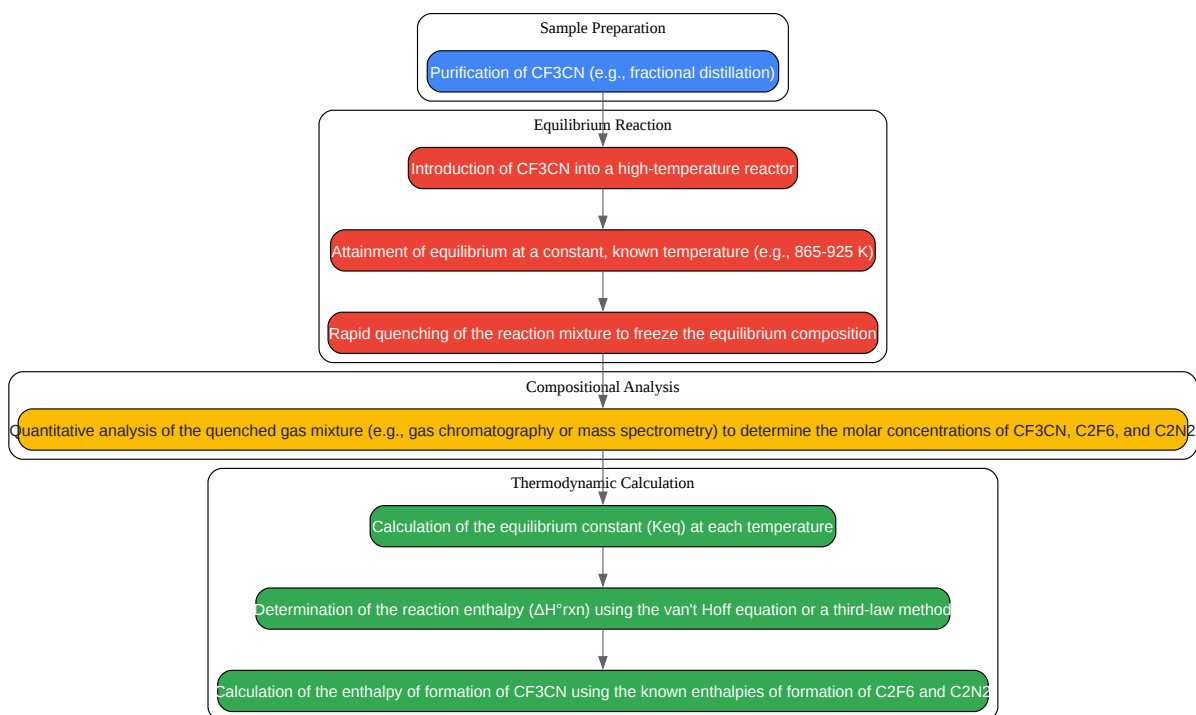
The standard enthalpy of formation of gaseous CF₃CN has been determined experimentally using two primary methods, as reported by Walker, Sinke, Perettie, and Janz in 1970. The following sections provide a detailed, representative overview of these experimental protocols.

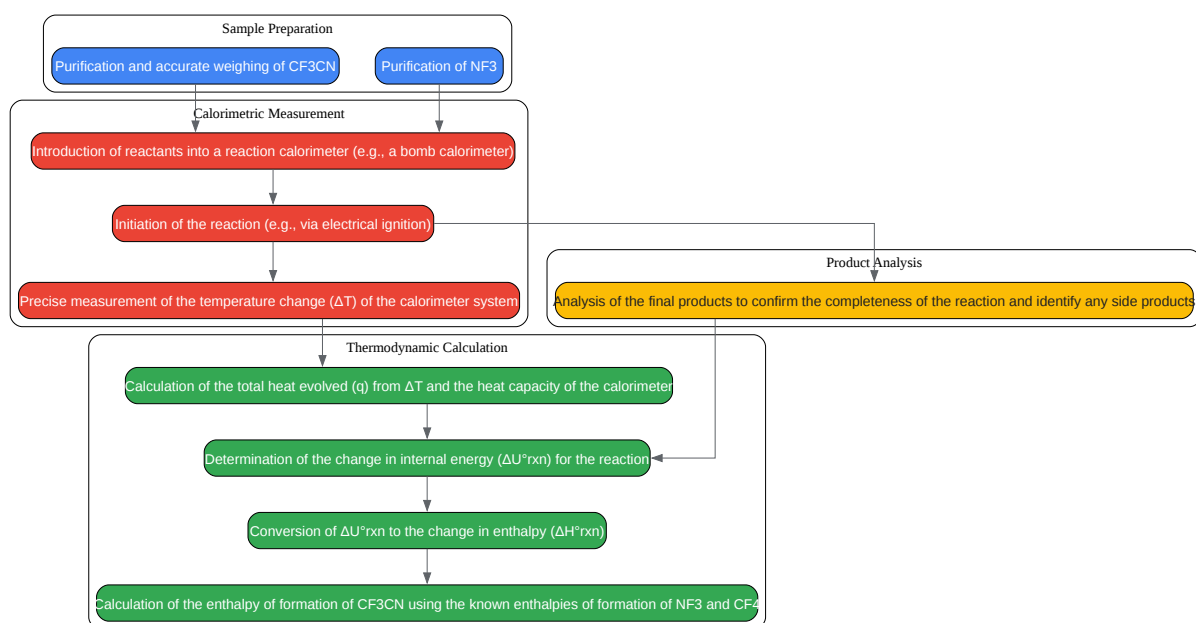
Method 1: Third-Law Analysis of Gas-Phase Equilibrium

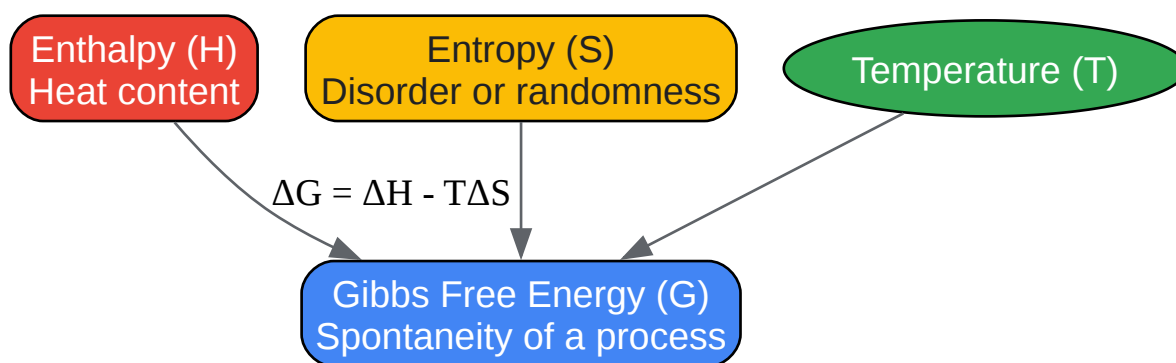
This method involves the study of the reversible thermal decomposition of **trifluoroacetonitrile** into hexafluoroethane (C₂F₆) and cyanogen (C₂N₂) at high temperatures.



Experimental Workflow:







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References

- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Third law of thermodynamics - Wikipedia [en.wikipedia.org]
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